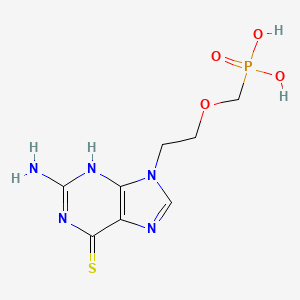
5-endo-(Cyanomethyl)endothall thioanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-endo-(Cyanomethyl)endothall thioanhydride is a derivative of endothall, a well-known herbicide. This compound is characterized by the presence of a cyanomethyl group at the 5-endo position and a thioanhydride functional group. It is known for its high toxicity and specific binding properties, making it a subject of interest in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-endo-(Cyanomethyl)endothall thioanhydride typically involves the modification of endothall or its derivativesThe thioanhydride group is then formed by reacting the intermediate compound with sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-endo-(Cyanomethyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioanhydride group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dicarboxylic acid.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dicarboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-endo-(Cyanomethyl)endothall thioanhydride has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thioanhydrides and their derivatives.
Biology: The compound’s high toxicity and specific binding properties make it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: Its derivatives are explored for use in herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 5-endo-(Cyanomethyl)endothall thioanhydride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound binds to these targets with high affinity, leading to inhibition of their activity. This binding is often mediated by the thioanhydride group, which forms covalent bonds with nucleophilic residues in the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Endothall: The parent compound, known for its herbicidal properties.
2-Methylendothall thioanhydride: A derivative with a methyl group at the 2-position.
5,6-Dehydroendothall thioanhydride: A derivative with a double bond between the 5 and 6 positions.
Uniqueness
5-endo-(Cyanomethyl)endothall thioanhydride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
127311-94-8 |
|---|---|
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
2-[(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-8-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO3S/c11-2-1-4-3-5-6-7(8(4)14-5)10(13)15-9(6)12/h4-8H,1,3H2/t4-,5-,6-,7-,8+/m1/s1 |
Clave InChI |
HXEYQZSAFYJJTA-PVFLNQBWSA-N |
SMILES isomérico |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)CC#N |
SMILES canónico |
C1C(C2C3C(C1O2)C(=O)SC3=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


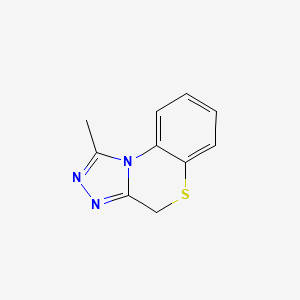
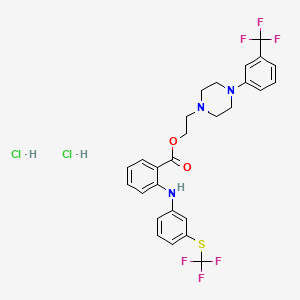


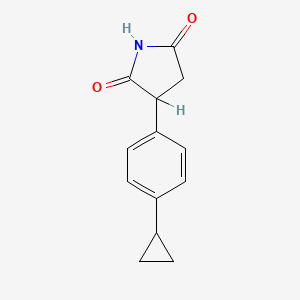

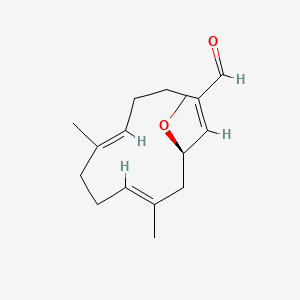

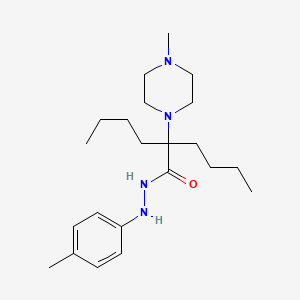
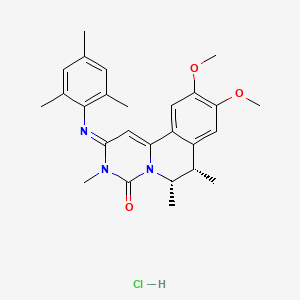

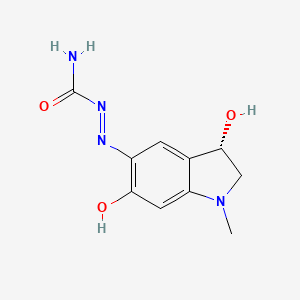
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
